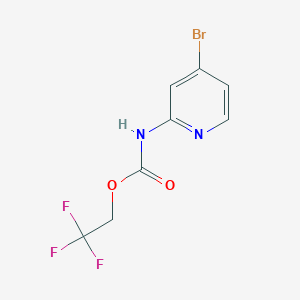

2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate

Descripción

2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate is a carbamate derivative featuring a 4-bromopyridin-2-yl moiety linked via a carbamate group to a 2,2,2-trifluoroethyl chain. The bromine atom at the 4-position of the pyridine ring introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in protecting-group strategies for amines .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFLPIGISISMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate typically involves the reaction of 4-bromopyridine-2-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Análisis De Reacciones Químicas

2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis and medicinal chemistry.

- Reagent in Organic Reactions : It is employed as a reagent in several organic reactions, including substitution and hydrolysis reactions. The bromine atom in the pyridine ring can be substituted with different nucleophiles under suitable conditions.

Biology

- Biochemical Studies : 2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate is utilized in biochemical studies to investigate enzyme interactions and protein modifications. Its ability to form stable complexes with biological macromolecules makes it an important tool in studying enzyme inhibition and protein-ligand interactions .

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This property is particularly relevant in drug development where targeting enzyme activity is crucial .

Industry

- Agrochemicals Development : The compound is also explored for its applications in agrochemicals due to its unique chemical properties that can enhance the efficacy of agricultural products .

- Material Science : Its fluorinated structure contributes to the development of new materials with specific properties, such as fluorinated polymers and coatings that exhibit improved stability and performance under various conditions.

Case Study 1: Enzyme Inhibition

In laboratory studies, 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate was tested for its inhibitory effects on cytochrome P450 enzymes involved in drug metabolism. The results indicated that the compound effectively inhibited these enzymes by binding to their active sites, leading to decreased metabolic activity of certain substrates.

Case Study 2: Agrochemical Development

Research has demonstrated that this compound can enhance the effectiveness of certain agrochemicals by improving their stability and bioavailability in soil. Field trials indicated increased crop yields when used as part of a formulation aimed at pest control.

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The bromopyridinyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

- Bromine’s larger atomic radius may enhance steric effects in the target compound .

- Aromatic System Differences: Pyridine vs. Thiazole: The pyridine ring (six-membered, one N) in the target compound contrasts with the thiazole (five-membered, S and N), affecting π-π stacking and hydrogen-bonding capabilities . Pyridine vs. Phenyl: Phenyl-based analogs (e.g., 2,4-difluorophenyl) lack the pyridine’s nitrogen, reducing polarity and altering solubility profiles . Furan vs.

Research Implications

The structural variations among these carbamates highlight the importance of substituent selection in drug design. For instance:

- Bromine vs.

- Heterocycle Choice : Pyridine derivatives may offer better binding affinity in biological targets compared to phenyl or furan analogs due to nitrogen’s hydrogen-bonding capacity.

Actividad Biológica

2,2,2-Trifluoroethyl N-(4-bromopyridin-2-yl)carbamate is a compound of significant interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate can be represented as follows:

- IUPAC Name : 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate

- Molecular Formula : C8H7BrF3N3O2

- CAS Number : [Not specified in the sources]

The trifluoroethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The primary mechanism of action for carbamate derivatives, including this compound, is the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine (ACh), a neurotransmitter involved in nerve signal transmission. Inhibition leads to an accumulation of ACh, resulting in overstimulation of the cholinergic pathways. The following biochemical pathways are affected:

- Acetylcholine Accumulation : Increased levels of ACh can lead to enhanced synaptic transmission.

- Nerve Impulse Disruption : Overstimulation may result in symptoms such as muscle weakness, blurred vision, and respiratory failure in severe cases.

In Vitro Studies

Recent studies have demonstrated that 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate exhibits notable biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit AChE effectively. This inhibition was quantified using enzyme assays that measured ACh levels in neuronal cultures.

- Cell Proliferation : In studies involving cancer cell lines (e.g., acute myeloid leukemia), the compound induced differentiation and reduced cell viability. This suggests potential applications in cancer therapy.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is metabolized primarily in the liver with moderate clearance rates. It demonstrates favorable absorption characteristics when administered orally or intravenously:

| Administration Route | Dose (mg/kg) | Clearance (L/h/kg) |

|---|---|---|

| Oral | 3 | Moderate |

| Intravenous | 0.33 | Low |

These findings suggest that further optimization could enhance its therapeutic efficacy .

Case Studies

-

Acute Myeloid Leukemia (AML) : In a study focused on AML cell lines, 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate was identified as a potential differentiating agent. The study highlighted its ability to overcome differentiation blocks in genetically diverse AML cells .

- Findings :

- Induced morphological changes consistent with differentiation.

- Reduced cell proliferation significantly across multiple cell lines.

- Findings :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate, and how do protecting groups influence yield and purity?

- Methodology : Carbamate synthesis typically involves coupling a bromopyridine derivative with a trifluoroethyl carbamate precursor. Key steps include:

- Use of benzyl or tert-butyl carbamate protecting groups to stabilize intermediates (e.g., tert-butyl carbamate in Formula 7, as in ).

- Activation of the pyridine nitrogen via bromination at the 4-position for regioselective coupling (common in heterocyclic chemistry, supported by ).

- Critical Factors : Protecting group selection (e.g., benzyl vs. tert-butyl) impacts reaction efficiency. For example, tert-butyl groups reduce steric hindrance but require acidic deprotection (TFA), while benzyl groups require catalytic hydrogenation .

Q. How can researchers purify and characterize this compound to confirm structural integrity?

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water.

- Characterization :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm trifluoroethyl (-CF₃) and carbamate linkages. For example, the -CF₃ group shows a quintet near δ 120 ppm in ¹⁹F NMR .

- IR : Carbamate C=O stretching at ~1700 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

- Elemental Analysis : Validate %C, %H, %N, and %Br (e.g., C₁₀H₇BrF₃N₂O₂: C 34.01%, H 2.00%, Br 22.62%) .

Advanced Research Questions

Q. What is the role of the trifluoroethyl group in modulating the compound’s physicochemical and pharmacological properties?

- Mechanistic Insights :

- The -CF₃ group enhances metabolic stability by resisting oxidative degradation ( ).

- It increases lipophilicity (logP), improving membrane permeability. Comparative studies show a ~0.5 logP increase compared to ethyl analogs .

- Fluorine’s electron-withdrawing effect reduces the basicity of adjacent amines, potentially altering binding to targets like enzymes or receptors .

Q. How can conformational dynamics of the carbamate moiety impact biological activity?

- VT-NMR Analysis : Rotational barriers of the carbamate CN bond can be quantified via variable-temperature NMR. For example, N-(4-hydroxybutyl)-N-(trifluoroethyl)carbamate shows an activation energy (ΔG‡) of ~70 kJ/mol for E/Z isomerization, determined using Eyring-Polanyi theory .

- Biological Relevance : Restricted rotation may stabilize specific conformers, enhancing selectivity for target proteins (e.g., bacterial PPTase enzymes in ).

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

- Case Study : Tolprocarb ( ), a related agrochemical, targets bacterial PPTase enzymes but shows variability in inhibition assays.

- Resolution : Use orthogonal assays (e.g., SPR for binding kinetics and enzymatic activity assays) to distinguish false positives.

- Control Experiments : Test for off-target effects using knockout bacterial strains or competitive inhibitors .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.